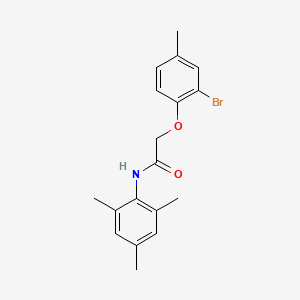![molecular formula C16H22N6O B6027257 6-{1-[4-(dimethylamino)-5-methylpyrimidin-2-yl]piperidin-3-yl}pyrimidin-4-ol](/img/structure/B6027257.png)
6-{1-[4-(dimethylamino)-5-methylpyrimidin-2-yl]piperidin-3-yl}pyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{1-[4-(dimethylamino)-5-methylpyrimidin-2-yl]piperidin-3-yl}pyrimidin-4-ol, also known as DMAPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 6-{1-[4-(dimethylamino)-5-methylpyrimidin-2-yl]piperidin-3-yl}pyrimidin-4-ol involves the inhibition of various enzymes, including protein kinases. This compound binds to the ATP-binding site of protein kinases, preventing the transfer of phosphate groups and inhibiting their activity. This results in the disruption of signal transduction pathways, which can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory effects on various enzymes, including protein kinases, which play a crucial role in signal transduction pathways. This compound has also been shown to have potential anticancer properties, as it can induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
6-{1-[4-(dimethylamino)-5-methylpyrimidin-2-yl]piperidin-3-yl}pyrimidin-4-ol has several advantages for use in lab experiments. It has a high potency and selectivity for protein kinases, making it an ideal tool for studying signal transduction pathways. This compound is also relatively easy to synthesize, making it readily available for use in lab experiments. However, this compound has some limitations, including its potential toxicity and limited solubility in water.
将来の方向性
There are several future directions for the study of 6-{1-[4-(dimethylamino)-5-methylpyrimidin-2-yl]piperidin-3-yl}pyrimidin-4-ol. One potential direction is the development of this compound as a potential anticancer drug. Further studies are needed to determine the efficacy and safety of this compound in preclinical and clinical trials. Another potential direction is the study of the mechanism of action of this compound in signal transduction pathways. This could lead to the development of new drugs that target these pathways for the treatment of various diseases. Additionally, the study of this compound could lead to the development of new tools for studying protein kinases and other enzymes involved in signal transduction pathways.
合成法
6-{1-[4-(dimethylamino)-5-methylpyrimidin-2-yl]piperidin-3-yl}pyrimidin-4-ol can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 4-(dimethylamino)-5-methylpyrimidin-2-amine with 3-(piperidin-3-yl)prop-2-en-1-ol in the presence of a catalyst. The resulting product is then further reacted with pyrimidine-4-carboxylic acid to yield this compound.
科学的研究の応用
6-{1-[4-(dimethylamino)-5-methylpyrimidin-2-yl]piperidin-3-yl}pyrimidin-4-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound has been shown to have potent inhibitory effects on various enzymes, including protein kinases, which play a crucial role in signal transduction pathways. This compound has also been shown to have potential anticancer properties, as it can induce apoptosis in cancer cells.
特性
IUPAC Name |
4-[1-[4-(dimethylamino)-5-methylpyrimidin-2-yl]piperidin-3-yl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-11-8-17-16(20-15(11)21(2)3)22-6-4-5-12(9-22)13-7-14(23)19-10-18-13/h7-8,10,12H,4-6,9H2,1-3H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFRWTAQLOSXMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N(C)C)N2CCCC(C2)C3=CC(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6027174.png)
![4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6027186.png)
![2-(4-methoxybenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine](/img/structure/B6027196.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]acetamide](/img/structure/B6027201.png)

![ethyl [2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B6027208.png)
![N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B6027213.png)

hydrazone](/img/structure/B6027223.png)
![4-(2-ethoxy-3-methoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6027228.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(6-quinolinylmethyl)acetamide](/img/structure/B6027241.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6027244.png)

![N-({1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6027256.png)